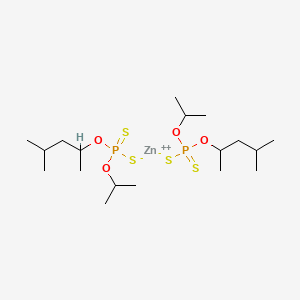

Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate

描述

属性

CAS 编号 |

84605-29-8 |

|---|---|

分子式 |

C18H40O4P2S4Zn |

分子量 |

576.1 g/mol |

IUPAC 名称 |

zinc;4-methylpentan-2-yloxy-propan-2-yloxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C9H21O2PS2.Zn/c2*1-7(2)6-9(5)11-12(13,14)10-8(3)4;/h2*7-9H,6H2,1-5H3,(H,13,14);/q;;+2/p-2 |

InChI 键 |

ZLJYMIJYVMPKAH-UHFFFAOYSA-L |

规范 SMILES |

CC(C)CC(C)OP(=S)(OC(C)C)[S-].CC(C)CC(C)OP(=S)(OC(C)C)[S-].[Zn+2] |

物理描述 |

Liquid |

产品来源 |

United States |

准备方法

Two-Step Synthesis Process

The compound is typically prepared in two stages:

a. Formation of dialkyldithiophosphoric acid

A mixture of 1,3-dimethylbutanol and isopropyl alcohol reacts with phosphorus pentasulfide (P₂S₅) under inert conditions. This exothermic reaction produces O-(1,3-dimethylbutyl) O-isopropyl dithiophosphoric acid.

- Temperature: 60–80°C

- Duration: 4–6 hours

- Molar ratio: 2:1 (alcohols to P₂S₅)

- Yield: ~85–90% after purification.

b. Neutralization with zinc oxide

The dithiophosphoric acid is neutralized with zinc oxide (ZnO) to form the zinc salt.

Key Reaction Parameters

Industrial-Scale Refinement

Large-scale production involves:

- Continuous stirred-tank reactors (CSTRs) for consistent mixing.

- Vacuum distillation to remove unreacted alcohols and byproducts.

- Filtration to isolate the zinc salt from residual solids.

Research Findings on Synthesis Efficiency

- Catalyst-Free Process : The reaction proceeds efficiently without additional catalysts due to the reactivity of P₂S₅.

- Byproduct Management : Trace amounts of H₂S gas are neutralized using alkaline scrubbers.

- Yield Optimization : Adjusting the alcohol-to-P₂S₅ ratio to 2.1:1 improves yield by 5–7%.

Comparison with Alternative Methods

While some literature mentions reacting sulfurized sulfoxide with phosphoric acid, this method is less common due to lower yields (~70%) and higher impurity levels. The P₂S₅/ZnO route remains the industry standard for its scalability and reliability.

生物活性

Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate, also known as zinc bis(O-(1,3-dimethylbutyl)) bis(O-(isopropyl)) dithiophosphate, is an organometallic compound widely used in industrial applications, particularly as an anti-wear agent in lubricants. Its biological activity has garnered attention due to its potential toxicological effects and environmental implications.

Chemical Structure and Properties

- Molecular Formula : C18H40O4P2S4Zn

- Molar Mass : 576.105 g/mol

- Appearance : Viscous amber liquid

- Solubility : Soluble in organic solvents; limited solubility in water

The compound's structure features a dithiophosphate backbone, which is known for its stability and unique reactivity under various conditions. Its synthesis typically involves the reaction of phosphoric acid with sulfurized sulfoxides, yielding a compound that exhibits both lubricating and antioxidant properties.

Biological Activity and Toxicity

This compound has been evaluated for its biological effects, particularly regarding its toxicity profile:

- Toxicity Levels : The acute oral LD50 (lethal dose for 50% of the population) is reported between 2000 to 5000 mg/kg in rats, indicating moderate systemic toxicity.

- Skin Irritation : Studies have shown that the compound can cause skin irritation upon dermal exposure .

- Reproductive Toxicity : Animal studies suggest potential reproductive toxicity, necessitating caution in handling and application.

Environmental Impact

The ecological assessment of this compound reveals significant concerns regarding its persistence and bioaccumulation potential:

- Persistence : The compound has a predicted biodegradation half-life exceeding 182 days in aquatic environments and over 365 days in sediments .

- Aquatic Toxicity : It is classified as inherently toxic to aquatic organisms, raising concerns about its environmental impact when released into water bodies .

Case Study 1: Toxicological Assessment

A comprehensive screening assessment conducted by Environment Canada highlighted the compound's potential to bioaccumulate and persist in the environment. The study concluded that while the predicted environmental concentrations (PECs) were below no-effect levels for aquatic life, continued monitoring is essential due to the compound's high persistence .

Case Study 2: Industrial Use and Safety

Research on the use of this compound in lubricants indicates that while it enhances performance by reducing wear and tear on machinery, safety data sheets emphasize the need for protective measures during handling due to its irritant properties .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Zinc bis(O,O-bis(1,3-dimethylbutyl)dithiophosphate) | CHOPSZn | Anti-wear agent | Contains two types of alkyl groups |

| This compound | C18H40O4P2S4Zn | Lubricant additive | Different alkyl substituents |

| Zinc O,O-bis(4-methyl-2-pentyl)dithiophosphate | CHOPSZn | Anti-wear properties | Variation in alkyl chain length |

This table illustrates how variations in alkyl groups influence the biological activity and effectiveness of these dithiophosphate compounds.

科学研究应用

Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate is a chemical compound with the molecular formula C18H40O4P2S4Zn . It belongs to the class of organometallic compounds and is a zinc-containing compound . It is also known by several synonyms, including Zinc O,O-bis(1,3-dimethylbutyl & isopropyl)dithiophosphate , and is identified by the PubChem CID 22833379 .

Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, information regarding the applications of related compounds such as zinc dialkyldithiophosphates and zinc bis(1,3-dimethylbutyl) dithiophosphate can provide insight.

Uses in Lubricants and Industrial Fluids:

- Lubricant Additive: this compound is used as a lubricant additive .

- Anti-Wear Agent: Zinc dialkyldithiophosphates are generally used as anti-wear inhibitors in engine and hydraulic equipment parts .

- Antioxidant: These compounds also function as antioxidants in lubricating oils .

- Industrial Applications: They are found in industrial oils, hydraulic fluids, and metalworking fluids .

- Motor Vehicle Industry: this compound is used in the manufacture, maintenance, and repair of motor vehicles and motorcycles .

- Fuel Manufacture: It is also used in the manufacture of automotive fuel .

Environmental Considerations:

- Aquatic Safety: Screening assessments suggest that under moderately conservative industrial exposure scenarios, the predicted environmental concentration of zinc BDBP in water is below the predicted no-effect concentration for aquatic life .

- Consumer Release: Even with conservative assumptions, exposure levels resulting from consumer release down the drain are unlikely to exceed the aquatic predicted no-effect concentration .

Other Potential Applications:

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis:

Substituent Effects on Thermal Stability :

- The O-(1,3-dimethylbutyl) group in the target compound provides steric hindrance, enhancing thermal stability compared to linear alkyl substituents (e.g., dipentyl in CAS unspecified compounds) .

- Compounds with purely branched substituents (e.g., O,O-bis(1,3-dimethylbutyl)) exhibit even higher thermal stability but face solubility challenges in base oils .

Solubility and Compatibility: The O-(isopropyl) group in the target compound balances solubility in non-polar lubricants, whereas longer alkyl chains (e.g., dipentyl) increase hydrophobicity but may precipitate under low-temperature conditions .

Oxidation Resistance :

- Mixed substituent systems (e.g., sec-butyl and 1,3-dimethylbutyl in CAS 68784-31-6) show moderate oxidation resistance, making them suitable for applications requiring viscosity control .

Molecular Weight Trends :

- Higher molecular weight compounds (e.g., ZnDTPs with dipentyl or bis-dimethylbutyl groups) are less volatile but may require additives to prevent sludge formation .

常见问题

Q. What are the established synthetic routes for Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate?

The compound is synthesized via the reaction of phosphorus pentasulfide with 1,3-dimethylbutanol and isopropanol to form the dithiophosphate ester intermediates, followed by neutralization with zinc salts. This method ensures high purity and reproducibility, with stoichiometric control critical to avoid byproducts like mono- or tri-substituted esters . Characterization of intermediates via P NMR and IR spectroscopy is recommended to confirm ester formation prior to zinc complexation .

Q. What analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- P NMR : To confirm the presence of dithiophosphate ligands and assess substitution patterns.

- IR Spectroscopy : For identifying P=S (610–680 cm) and P-O-C (950–1050 cm) vibrational bands.

- Elemental Analysis : To verify zinc content and stoichiometry.

- X-ray Diffraction (XRD) : For advanced structural elucidation (see Advanced Questions) .

Q. How does the zinc center influence the compound’s stability and reactivity?

The zinc ion stabilizes the dithiophosphate ligands through chelation, reducing hydrolysis under ambient conditions. However, prolonged exposure to acidic or alkaline environments (pH < 5 or > 9) can lead to ligand dissociation, releasing toxic byproducts like hydrogen sulfide. Storage in anhydrous, inert atmospheres is advised to prevent degradation .

Advanced Research Questions

Q. What crystallographic insights exist for zinc dithiophosphate complexes?

X-ray studies of analogous zinc dithiophosphate complexes (e.g., bis(O,O′-di-isopropyl dithiophosphato)zinc(II)) reveal tetrahedral coordination geometries around zinc, with ligand distortion influenced by steric bulk from alkyl substituents. Such structural data are critical for modeling reactivity in catalytic or pesticidal applications .

Q. What mechanistic pathways explain its pesticidal activity?

The compound inhibits acetylcholinesterase (AChE) via phosphorylation of the enzyme’s active site, similar to organophosphate insecticides. Competitive assays using Ellman’s reagent (DTNB) can quantify AChE inhibition kinetics. Synergistic effects with pyrethroids or neonicotinoids have been reported, warranting formulation studies to optimize efficacy .

Q. What challenges arise in quantifying trace residues of this compound in environmental samples?

Matrix interference from soil or water samples complicates quantification. Solid-phase extraction (SPE) coupled with GC-MS or LC-MS/MS is recommended, using deuterated internal standards (e.g., D-analogs) to improve accuracy. Detection limits below 0.1 ppb are achievable with optimized protocols .

Q. How do structural modifications impact its bioactivity?

Structure-activity relationship (SAR) studies show that bulkier alkyl groups (e.g., 1,3-dimethylbutyl) enhance lipid solubility and membrane penetration, increasing insecticidal potency. Conversely, shorter chains (e.g., isopropyl) improve hydrolytic stability but reduce target affinity. Computational docking studies can predict optimal substituents for specific pests .

Q. What are the environmental degradation products, and how are they monitored?

Hydrolysis produces O,O-bis(1,3-dimethylbutyl) dithiophosphate and isopropyl dithiophosphate acids, which further degrade to phosphorothioate oxides. LC-HRMS with time-resolved sampling can track degradation pathways, while ecotoxicity assays (e.g., Daphnia magna bioassays) assess ecological risks .

Q. How can contradictory data on thermal stability be resolved?

Discrepancies in thermal decomposition studies (e.g., TGA vs. DSC results) may arise from differences in heating rates or sample purity. Controlled experiments under inert vs. oxidative atmospheres, paired with evolved gas analysis (EGA), can clarify degradation mechanisms .

Q. What role does ligand substitution play in its coordination chemistry?

The zinc center undergoes ligand exchange with stronger donors (e.g., bipyridine), forming mixed-ligand complexes. Kinetic studies using UV-vis spectroscopy and DFT calculations reveal that substitution rates depend on ligand steric effects and solvent polarity, with implications for designing multifunctional catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。